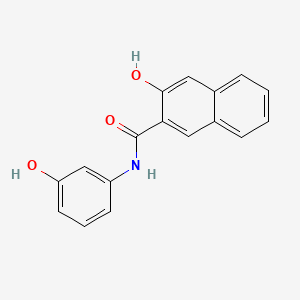

3-Hydroxy-N-(3-hydroxyphenyl)naphthalene-2-carboxamide

Description

3-Hydroxy-N-(3-hydroxyphenyl)naphthalene-2-carboxamide is a naphthalenecarboxamide derivative characterized by a hydroxyl group at the 3-position of the naphthalene ring and a 3-hydroxyphenyl substituent on the carboxamide nitrogen. This compound belongs to a broader class of 3-hydroxynaphthalene-2-carboxamides, which are structural analogs of salicylanilides known for their antimicrobial, antimycobacterial, and herbicidal properties .

Structure

3D Structure

Properties

CAS No. |

54023-77-7 |

|---|---|

Molecular Formula |

C17H13NO3 |

Molecular Weight |

279.29 g/mol |

IUPAC Name |

3-hydroxy-N-(3-hydroxyphenyl)naphthalene-2-carboxamide |

InChI |

InChI=1S/C17H13NO3/c19-14-7-3-6-13(10-14)18-17(21)15-8-11-4-1-2-5-12(11)9-16(15)20/h1-10,19-20H,(H,18,21) |

InChI Key |

ZLPDIQADHBAPKL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C(C(=CC2=C1)C(=O)NC3=CC(=CC=C3)O)O |

Origin of Product |

United States |

Preparation Methods

Phosphorus Trichloride-Mediated Coupling

The most widely documented method involves PCl₃ as a coupling agent in chlorobenzene under microwave irradiation. This approach, adapted from Kos et al. and Jampilek et al., optimizes reaction efficiency through controlled dielectric heating.

Reaction Protocol

-

Reactants :

-

3-Hydroxynaphthalene-2-carboxylic acid (1.0 equiv)

-

3-Aminophenol (1.1 equiv)

-

PCl₃ (1.5 equiv)

-

Chlorobenzene (anhydrous, 10 mL/mmol)

-

-

Procedure :

-

The carboxylic acid and 3-aminophenol are suspended in chlorobenzene.

-

PCl₃ is added dropwise under nitrogen at 0°C.

-

The mixture is irradiated in a microwave reactor at 120°C for 15 minutes.

-

Post-reaction, the solution is cooled, diluted with ice water, and neutralized with NaHCO₃.

-

The precipitate is filtered, washed with ethanol, and purified via recrystallization (ethanol/water).

-

Mechanistic Insights

PCl₃ activates the carboxylic acid by forming a reactive mixed anhydride intermediate, facilitating nucleophilic attack by the aniline’s amine group. Microwave irradiation enhances reaction kinetics by uniformly heating the polar medium, reducing side reactions.

BOP-Reagent Facilitated Amidation

An alternative method employs BOP as a coupling agent, as described in analogues of hydroxynaphthalene carboxamides.

Reaction Protocol

-

Reactants :

-

3-Hydroxynaphthalene-2-carboxylic acid (1.0 equiv)

-

3-Aminophenol (1.2 equiv)

-

BOP (1.3 equiv)

-

Triethylamine (2.5 equiv)

-

Tetrahydrofuran (THF, anhydrous, 15 mL/mmol)

-

-

Procedure :

-

The carboxylic acid and 3-aminophenol are dissolved in THF.

-

BOP and triethylamine are added sequentially at 25°C.

-

The reaction stirs for 12 hours under nitrogen.

-

The mixture is concentrated, resuspended in ethyl acetate, and washed with HCl (1M) and brine.

-

Purification is achieved via silica gel chromatography (hexane/ethyl acetate, 3:1).

-

Mechanistic Insights

BOP generates an active acyloxyphosphonium intermediate, enabling efficient amide bond formation. Triethylamine neutralizes HCl byproducts, preventing acid-catalyzed decomposition.

Comparative Analysis of Methods

The PCl₃ method offers rapid, high-yield synthesis ideal for industrial applications, whereas the BOP method provides milder conditions for lab-scale precision.

Structural Characterization and Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Performance Liquid Chromatography (HPLC)

Mass Spectrometry (MS)

Challenges and Optimization Strategies

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-N-(3-hydroxyphenyl)naphthalene-2-carboxamide undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The reactions typically occur under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions include quinones, amines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Antimicrobial Properties

Research has indicated that 3-Hydroxy-N-(3-hydroxyphenyl)naphthalene-2-carboxamide possesses significant antimicrobial activity. In a study assessing its efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), the compound demonstrated noteworthy inhibition, suggesting its potential as an antimicrobial agent in clinical settings .

| Compound | Activity | IC50 (µM) |

|---|---|---|

| This compound | MRSA Inhibition | 24.5 |

Inhibition of Photosynthetic Electron Transport

The compound has been investigated for its ability to inhibit photosynthetic electron transport (PET) in chloroplasts. It was found to significantly affect the PET process in spinach (Spinacia oleracea L.), which is crucial for understanding its environmental impact and potential agricultural applications .

| Compound | IC50 (µM) | Effect |

|---|---|---|

| This compound | 16.3 | PET Inhibition |

Lead Compound in Drug Development

Due to its biological activities, this compound is being explored as a lead compound for drug development, particularly targeting diseases where microbial resistance is a concern. Its structural features allow for modifications that can enhance potency and specificity.

Molecular Modeling Studies

Molecular modeling studies have been conducted to understand the structure-activity relationships (SAR) of this compound and its analogues. These studies suggest that modifications to the hydroxyl and amide groups can significantly influence biological activity, making it a candidate for further pharmacological exploration .

Chromatographic Techniques

The compound can be effectively analyzed using reverse-phase high-performance liquid chromatography (RP-HPLC) methods. This technique is crucial for isolating impurities and assessing the purity of synthesized compounds in research settings .

| Method | Mobile Phase | Application |

|---|---|---|

| RP-HPLC | Acetonitrile, Water, Phosphoric Acid | Isolation of Impurities |

Environmental Impact Studies

Research into the environmental applications of this compound includes its effects on aquatic plant life and potential use in phytoremediation strategies due to its inhibitory effects on photosynthesis . Understanding these interactions is vital for assessing the ecological safety of using this compound in various applications.

Mechanism of Action

The mechanism of action of 3-Hydroxy-N-(3-hydroxyphenyl)naphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit essential enzymes in bacterial cells, leading to cell death. The compound’s structure allows it to bind to active sites of these enzymes, disrupting their normal function .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position and Electronic Effects

The biological activity of naphthalenecarboxamides is highly sensitive to substituent position and electronic properties on the phenyl ring. Key comparisons include:

Methoxyphenyl Derivatives

- 3-Hydroxy-N-(2-methoxyphenyl)naphthalene-2-carboxamide (3a) : Exhibited potent activity against Staphylococcus aureus (MIC = 55.0 μmol/L) and methicillin-resistant S. aureus (MRSA), comparable to the target compound .

- 3-Hydroxy-N-(3-methoxyphenyl)naphthalene-2-carboxamide (3b) : Demonstrated moderate antimycobacterial activity against Mycobacterium kansasii (MIC = 13.0 μmol/L), outperforming isoniazid .

- 3-Hydroxy-N-(4-methoxyphenyl)naphthalene-2-carboxamide (3c) : Lower activity compared to 3a and 3b, highlighting the importance of ortho- and meta-substituents for target binding .

Halogenated Derivatives

- N-(2-Fluorophenyl)-3-hydroxynaphthalene-2-carboxamide : Showed enhanced activity against Mycobacterium marinum (MIC = 28.4 μmol/L), suggesting electron-withdrawing groups improve penetration into mycobacterial membranes .

Hydroxy vs. Alkoxy Substituents

- 3-Hydroxy-N-(3-hydroxyphenyl)naphthalene-2-carboxamide : The dual hydroxyl groups may enhance hydrogen bonding with bacterial enzymes (e.g., D-alanine-D-alanine ligase) but reduce lipophilicity compared to alkoxy derivatives .

- 3-Hydroxy-N-(3-isopropoxyphenyl)naphthalene-2-carboxamide (7b) : Higher lipophilicity from the isopropyl group improved antimycobacterial activity, though synthesis yields varied (98% for 7b vs. 70% for 4-isopropoxy analogue 7c) .

Antimicrobial and Antimycobacterial Activity

*Estimated based on structural similarity to 3a.

Antiviral Activity

- HENC (3-hydroxy-N-[(Z)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethylideneamino]naphthalene-2-carboxamide): Inhibited influenza A virus replication by stabilizing the NS1 protein, with activity comparable to oseltamivir .

Structure-Activity Relationships (SAR)

- Position of Hydroxyl Groups : 3-Hydroxy substitution on the naphthalene ring is critical for antimicrobial activity, while 6-hydroxy analogues (e.g., 6-hydroxy-N-[3-(trifluoromethyl)phenyl] derivative) showed reduced potency .

- Alkyl Chain Length : In alkoxyphenylcarbamic acids, optimal inhibitory activity against photosynthesis occurred with 6–8 carbon chains, suggesting a balance between lipophilicity and steric effects .

- Azo Linkages: Azo derivatives (e.g., Pigment Orange 4) exhibit colorfastness in textiles but raised genotoxicity concerns, necessitating careful safety evaluation .

Biological Activity

3-Hydroxy-N-(3-hydroxyphenyl)naphthalene-2-carboxamide, also known as a naphthalene-2-carboxamide derivative, has garnered interest due to its potential biological activities. This compound is part of a broader class of naphthalene derivatives that have been investigated for various pharmacological properties, including antibacterial, antimycobacterial, and anticancer activities.

Chemical Structure and Properties

The molecular formula of this compound is C16H15N1O3. Its structure features a naphthalene backbone with hydroxyl and amide functional groups, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C16H15N1O3 |

| Molecular Weight | 281.30 g/mol |

| IUPAC Name | This compound |

| CAS Number | 54023-77-7 |

Antimicrobial Activity

Research has shown that derivatives of naphthalene-2-carboxamides exhibit significant antimicrobial properties. In a study where various substituted naphthalene-2-carboxamides were synthesized and tested, it was found that certain compounds demonstrated considerable activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA) .

For instance, the compound 3-hydroxy-N-(2-propoxyphenyl)naphthalene-2-carboxamide exhibited a minimum inhibitory concentration (MIC) of 12 µM against MRSA, which is notably higher than that of standard antibiotics such as ampicillin . This suggests that the structural modifications in naphthalene derivatives can enhance their efficacy against resistant bacterial strains.

Antimycobacterial Activity

The antimycobacterial activity of this compound class has also been explored. In vitro studies indicated that some naphthalene derivatives showed promising results against Mycobacterium tuberculosis and M. avium . For example, the compound N-(2-butoxyphenyl)-3-hydroxynaphthalene-2-carboxamide demonstrated superior activity compared to rifampicin against M. avium subsp. paratuberculosis .

Photosynthetic Electron Transport Inhibition

Another interesting aspect of the biological activity of these compounds is their effect on photosynthetic electron transport (PET). The inhibition of PET in spinach chloroplasts was evaluated, with some derivatives showing significant inhibitory effects. For instance, N-(3-ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide displayed an IC50 value of 4.5 µM, indicating strong inhibition . This activity may be linked to the compounds' ability to disrupt electron transfer processes in chloroplasts.

Structure-Activity Relationships (SAR)

The biological activities of these compounds can be correlated with their structural features. A study indicated that lipophilicity and electronic properties significantly influence the antimicrobial efficacy of naphthalene derivatives. Compounds with optimal lipophilicity tended to exhibit better activity against mycobacterial strains .

Case Studies

-

Antimicrobial Efficacy Against MRSA :

- Compound : 3-hydroxy-N-(2-propoxyphenyl)naphthalene-2-carboxamide

- MIC : 12 µM

- Comparison : Four times more effective than ampicillin.

-

Antimycobacterial Activity :

- Compound : N-(2-butoxyphenyl)-3-hydroxynaphthalene-2-carboxamide

- Activity : Higher efficacy against M. avium compared to rifampicin.

- Testing Method : In vitro assays using standard mycobacterial strains.

Q & A

Q. What are the optimized synthetic routes for 3-Hydroxy-N-(3-hydroxyphenyl)naphthalene-2-carboxamide, and what critical parameters influence yield and purity?

- Methodological Answer : The compound is synthesized via condensation reactions between 3-hydroxynaphthalene-2-carboxylic acid and substituted anilines. Key steps include:

- Intermediate Preparation : Reacting 3-hydroxynaphthalene-2-carboxylic acid with 3-aminophenol in chlorobenzene at 130–135°C using phosphorus trichloride (PCl₃) as a catalyst to form this compound .

- Purification : Post-synthesis purification via column chromatography or recrystallization to achieve >95% purity. Parameters such as solvent polarity, temperature gradients, and catalyst ratios significantly impact yield .

- Critical Factors : Reaction time (8–12 hours), pH control (neutral to slightly basic conditions), and inert atmosphere (N₂ or Ar) to prevent oxidation of phenolic groups .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Resolve aromatic proton environments (δ 6.8–8.5 ppm for naphthalene and phenyl rings) and confirm amide bond formation (N–H stretch at ~3300 cm⁻¹ in FTIR) .

- UV-Vis : Identify π→π* transitions (λmax ~280–320 nm) for photophysical property analysis .

- Chromatography :

- HPLC : Use C18 columns with methanol/water gradients (70:30 v/v) to assess purity and detect byproducts .

- TLC : Monitor reaction progress using silica gel plates and ethyl acetate/hexane (1:1) eluent .

Q. What initial biological screening approaches are recommended to assess the bioactivity of this compound?

- Methodological Answer :

- Antimicrobial Assays : Broth microdilution (CLSI guidelines) against Gram-positive bacteria (e.g., Staphylococcus aureus), with MIC values ≤50 µM indicating potency. Include positive controls like vancomycin .

- Cytotoxicity Testing : MTT assays on mammalian cell lines (e.g., HEK293) to evaluate IC₅₀ values, ensuring selective toxicity .

- Enzyme Inhibition : Fluorescence-based assays for evaluating interactions with targets like DNA gyrase or topoisomerase IV .

Advanced Research Questions

Q. How can computational methods elucidate the molecular interactions and stability of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize molecular geometry at the B3LYP/6-31G(d) level to predict intramolecular hydrogen bonding between hydroxyl and carbonyl groups, stabilizing planar conformations .

- Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO mixtures to assess stability under physiological conditions. Use AMBER force fields for accurate trajectory analysis .

- Docking Studies : AutoDock Vina to predict binding affinities to bacterial enzyme active sites (e.g., penicillin-binding proteins), correlating with experimental MIC data .

Q. What strategies address contradictions in bioactivity data across studies (e.g., variable MIC values against MRSA)?

- Methodological Answer :

- Standardized Protocols : Adopt CLSI guidelines for antimicrobial testing to minimize variability in inoculum size, media composition, and incubation time .

- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., methoxy vs. hydroxy groups) to isolate contributions to bioactivity .

- Metabolomics : LC-MS/MS to identify bacterial metabolite shifts post-treatment, clarifying mechanisms of action vs. resistance .

Q. What in vitro models are suitable for detailed toxicological profiling of this compound?

- Methodological Answer :

- Hepatotoxicity : Primary hepatocyte cultures (rat or human) to assess CYP450 inhibition and glutathione depletion via ROS detection kits .

- Genotoxicity :

- Ames Test : Salmonella typhimurium TA98/TA100 strains to detect frameshift mutations .

- Comet Assay : Quantify DNA strand breaks in human lymphocytes after 24-hour exposure .

- Transcriptomics : RNA-seq to profile stress-response genes (e.g., Nrf2, p53) in HepG2 cells, identifying pathways affected at sub-cytotoxic doses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.